molecular formula C15H17BrN6O3 B11520215 4-bromo-2-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-bromo-2-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11520215
M. Wt: 409.24 g/mol
InChI Key: UFUOJADAACVKGX-RQZCQDPDSA-N
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Description

4-BROMO-2-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features a brominated phenol core, a methoxy group, and a morpholine-substituted triazine moiety

Preparation Methods

The synthesis of 4-BROMO-2-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazine core, followed by the introduction of the morpholine and methoxy groups, and finally, the bromination of the phenol ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: For its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromine atom and the phenol group can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other brominated phenols and triazine derivatives. Compared to these compounds, 4-BROMO-2-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. Similar compounds include:

  • 4-BROMO-2-METHOXY-PHENOL
  • 4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
  • 2-BROMO-4-METHOXY-PHENOL

Properties

Molecular Formula

C15H17BrN6O3

Molecular Weight

409.24 g/mol

IUPAC Name

4-bromo-2-[(E)-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H17BrN6O3/c1-24-15-19-13(18-14(20-15)22-4-6-25-7-5-22)21-17-9-10-8-11(16)2-3-12(10)23/h2-3,8-9,23H,4-7H2,1H3,(H,18,19,20,21)/b17-9+

InChI Key

UFUOJADAACVKGX-RQZCQDPDSA-N

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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